1-(propan-2-yl)-1H-indazole-5-sulfonamide
Overview
Description
“1-(propan-2-yl)-1H-indazole-5-sulfonamide” is a chemical compound that contains an indazole ring, which is a type of nitrogen-containing heterocycle, attached to a sulfonamide group and an isopropyl group . Indazoles are found in many natural products and drugs, and sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of “1-(propan-2-yl)-1H-indazole-5-sulfonamide” would consist of an indazole ring, which is a bicyclic compound containing two nitrogen atoms, attached to a sulfonamide group and an isopropyl group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The chemical reactions involving “1-(propan-2-yl)-1H-indazole-5-sulfonamide” would depend on the conditions and the reagents used. The indazole ring and the sulfonamide group can participate in various reactions. For example, the indazole ring can undergo electrophilic substitution, and the sulfonamide group can undergo hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(propan-2-yl)-1H-indazole-5-sulfonamide” would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .
Scientific Research Applications
-
Crystal Structures and Spectroscopic Characterization of Synthetic Cathinones
- Application: Synthetic cathinones are flooding the European drug market. They have a similar chemical structure to “classic” cathinones, and their psychoactive properties are not much different .
- Method: The structure of new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
- Results: The paper presents results of analyses and identification of these synthetic cathinones .
-
Design, Synthesis and Evaluation of Novel 1,2,4-Triazole Derivatives as Promising Anticancer Agents
- Application: The paper reports the synthesis of novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones .
- Method: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
- Results: Some of the synthesized compounds showed promising cytotoxic activity against Hela cell line .
- Antileishmanial Activity of 1,3-bis(aryloxy)propan-2-amines
- Application: The paper reports the antileishmanial activity of 1,3-bis(aryloxy)propan-2-amines .
- Method: These compounds were prepared in four simple steps from epichlorohydrin .
- Results: Among the evaluated compounds, three displayed considerable activity against Leishmania amazonensis promastigote forms, with IC50 values below 10 µM .
- Synthesis and Antileishmanial Activity of 1,3-bis(aryloxy)propan-2-amines
- Application: The paper reports the antileishmanial activity of 1,3-bis(aryloxy)propan-2-amines .
- Method: These compounds were prepared in four simple steps from epichlorohydrin .
- Results: Among the evaluated compounds, three displayed considerable activity against Leishmania amazonensis promastigote forms, with IC50 values below 10 µM .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-propan-2-ylindazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-7(2)13-10-4-3-9(16(11,14)15)5-8(10)6-12-13/h3-7H,1-2H3,(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEZORUMFKQJPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)S(=O)(=O)N)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(propan-2-yl)-1H-indazole-5-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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